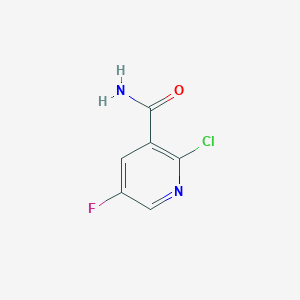

2-Chloro-5-fluoronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRZSLCUROLAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504940 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75302-64-6 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-fluoronicotinamide structure and chemical formula

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Chloro-5-fluoronicotinamide, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identity and Structure

This compound is a halogenated pyridine derivative. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxamide group at the 3-position.

Chemical Formula: C₆H₄ClFN₂O[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that most of the available data is computationally predicted. Experimental data for the closely related compound, 2-chloronicotinamide, is included for comparison.

| Property | Value | Source |

| Molecular Weight | 174.56 g/mol | [1] |

| CAS Number | 75302-64-6 | [1] |

| IUPAC Name | 2-chloro-5-fluoropyridine-3-carboxamide | |

| Melting Point | 164-167 °C (for 2-chloronicotinamide) | |

| XLogP3-AA (Computed) | 0.8 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [2] |

| Rotatable Bond Count (Computed) | 1 | [2] |

| Exact Mass (Computed) | 173.9996186 Da | [2] |

| Monoisotopic Mass (Computed) | 173.9996186 Da | [2] |

| Topological Polar Surface Area (Computed) | 56 Ų | [2] |

| Heavy Atom Count (Computed) | 11 | [2] |

Experimental Protocols

Proposed Synthesis Workflow

References

Physicochemical Properties of 2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-Chloro-5-fluoronicotinamide, identified by the CAS number 75302-64-6. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFN₂O | PubChem |

| Molecular Weight | 174.56 g/mol | PubChem |

| IUPAC Name | 2-chloro-5-fluoropyridine-3-carboxamide | PubChem |

| Synonyms | This compound, 2-chloro-5-fluoro-3-pyridinecarboxamide | PubChem |

| Computed XLogP3 | 0.8 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 1 | PubChem |

| Computed Exact Mass | 173.9996186 | PubChem |

| Computed Monoisotopic Mass | 173.9996186 | PubChem |

| Computed Topological Polar Surface Area | 56 Ų | PubChem |

| Computed Heavy Atom Count | 11 | PubChem |

| Purity | 95% | Abovchem[1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. Below are standardized methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block or oil bath with a controlled heating rate, a thermometer, and a means to observe the sample.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Reporting: The melting point is reported as a range (T1 - T2). For a pure substance, this range is typically narrow (0.5-2°C).

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. As this compound is a solid at room temperature, this protocol would apply if it were to be melted or dissolved in a high-boiling solvent for certain analytical purposes.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus: A Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

-

Procedure:

-

The fusion tube containing the sample and inverted capillary is attached to the thermometer.

-

The assembly is placed in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Water Solubility Determination (OECD Guideline 105)

The water solubility of a compound is crucial for understanding its environmental fate and bioavailability. The OECD Guideline 105 provides standardized methods.[2][3][4][5]

Methodology: Flask Method (for solubilities > 10 mg/L)

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then allowed to stand to permit phase separation. If necessary, centrifugation or filtration is used to remove undissolved particles.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The experiment is performed in triplicate.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa is a critical parameter influencing its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise volumes using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and from that, the half-equivalence point.[6][7][8]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways as a modulator or inhibitor. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications. As such, a diagram of a signaling pathway is not applicable at this time. Researchers investigating this compound are encouraged to perform their own biological assays to elucidate any potential activity.

References

- 1. This compound - CAS:75302-64-6 - Abovchem [abovchem.com]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Navigating the Isomeric Landscape of C6H4ClFN2O: A Technical Overview

The molecular formula C6H4ClFN2O represents a fascinating nexus of potential chemical structures, each with its own unique properties and potential applications. This technical guide provides an in-depth exploration of the known isomers of C6H4ClFN2O, offering researchers, scientists, and drug development professionals a comprehensive resource. Due to the existence of multiple structural isomers for this molecular formula, this document will address the distinct IUPAC names and available data for the most prominent examples found in the scientific literature.

The complexity of C6H4ClFN2O arises from the various possible arrangements of its constituent atoms—carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen—on a core chemical scaffold. This isomerism is a critical consideration in chemical and pharmaceutical research, as different isomers of the same molecule can exhibit vastly different biological activities, toxicities, and physicochemical properties.

Identified Isomers and Their IUPAC Nomenclature

Initial investigations into the chemical space of C6H4ClFN2O have identified several distinct isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds, ensuring that each name corresponds to a unique and unambiguous chemical structure. The following are IUPAC names for isomers of C6H4ClFN2O that have been documented in chemical databases:

It is important to note that this may not be an exhaustive list, and other structural isomers could theoretically exist. The focus of this guide will be on the isomers for which public data is available.

In-Depth Look: 4-amino-2-fluoropyridine-3-carbonyl chloride

Chemical Structure and Properties:

This isomer features a pyridine ring substituted with an amino group, a fluorine atom, and a carbonyl chloride group. The precise arrangement of these functional groups is critical to its reactivity and potential use as a chemical intermediate.

Experimental Data Summary:

| Property | Value | Source |

| Molecular Formula | C6H4ClFN2O | PubChem[1] |

| IUPAC Name | 4-amino-2-fluoropyridine-3-carbonyl chloride | PubChem[1] |

| InChI | InChI=1S/C6H4ClFN2O/c7-5(11)4-3(9)1-2-10-6(4)8/h1-2H,(H2,9,10) | PubChem[1] |

| InChIKey | SQFPXXHEDHNQKL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CN=C(C(=C1N)C(=O)Cl)F | PubChem[1] |

Experimental Protocols:

Detailed experimental protocols for the synthesis and handling of 4-amino-2-fluoropyridine-3-carbonyl chloride are typically found in patent literature or specialized chemical synthesis journals. Researchers working with this compound should consult these resources for specific reaction conditions, purification methods, and safety precautions. Due to its nature as a carbonyl chloride, it is expected to be reactive towards nucleophiles and moisture-sensitive.

In-Depth Look: N-(5-chloro-3-fluoro-2-pyridinyl)formamide

Chemical Structure and Properties:

This isomer is a formamide derivative of a substituted pyridine. The presence of the formamide group, along with the chloro and fluoro substituents on the pyridine ring, will significantly influence its chemical behavior and potential biological interactions.

Experimental Data Summary:

| Property | Value | Source |

| Molecular Formula | C6H4ClFN2O | PubChem[2] |

| IUPAC Name | N-(5-chloro-3-fluoro-2-pyridinyl)formamide | PubChem[2] |

| InChI | InChI=1S/C6H4ClFN2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) | PubChem[2] |

| InChIKey | NVDZRGAKYYRTCX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=C(C=NC(=C1F)NC=O)Cl | PubChem[2] |

| Molecular Weight | 174.56 g/mol | PubChem[2] |

Experimental Protocols:

Similar to its isomer, detailed synthetic and experimental procedures for N-(5-chloro-3-fluoro-2-pyridinyl)formamide would be located in specialized chemical literature. The protocols would likely involve the formylation of the corresponding amino-pyridinyl precursor.

Logical Relationship of Isomers

The relationship between different isomers of C6H4ClFN2O can be visualized as a network of distinct chemical entities originating from the same set of atomic building blocks. The following diagram illustrates this concept.

This guide serves as a foundational resource for professionals engaged in research and development involving the molecular formula C6H4ClFN2O. The critical takeaway is the necessity of specifying the exact isomer of interest, as each will have a unique scientific profile. Further research into the specific applications and biological activities of each isomer is warranted to fully unlock their potential.

References

2-Chloro-5-fluoronicotinamide: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoronicotinamide is a halogenated pyridinecarboxamide that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxamide group at the 3-position, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of multiple reactive sites allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 75302-64-6 | [1] |

| Molecular Formula | C₆H₄ClFN₂O | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | Off-white solid | |

| Purity | ≥95% |

Synthesis and Reactivity

The primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, 2-chloro-5-fluoronicotinic acid.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

2-Chloro-5-fluoronicotinic acid can be synthesized from 2,6-dichloro-5-fluoronicotinic acid via a selective dechlorination reaction. A common method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid ethyl ester [2]

-

To a solution of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (50 g, 0.21 mol) in ethyl acetate (1.2 L) is added triethylamine (32 g, 0.32 mol) and a Lindlar catalyst (2.5 g).

-

The mixture is hydrogenated at 3 atmospheres at room temperature for 12 hours.

-

The catalyst is removed by filtration, and the reaction solution is concentrated.

-

The crude product is purified by column chromatography to obtain oily ethyl 2-chloro-5-fluoro-nicotinate.

The resulting ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Hydrolysis to 2-chloro-5-fluoronicotinic acid [3]

-

2-chloro-5-fluoro-nicotinate is dissolved in a 3:1 mixture of methanol and water.

-

Lithium hydroxide is added at room temperature, and the mixture is stirred for one hour.

-

The reaction is neutralized with concentrated hydrochloric acid to a pH of 5-6.

-

The methanol is removed under reduced pressure, and the aqueous solution is extracted to yield 2-chloro-5-fluoronicotinic acid.

Synthesis of this compound

The conversion of 2-chloro-5-fluoronicotinic acid to this compound is a standard amidation reaction. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia or an ammonia equivalent. While a specific detailed protocol for this final step was not found in the searched literature, it follows standard organic synthesis methodologies.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule. The amide group can be dehydrated to form the corresponding nitrile, 2-chloro-5-fluoronicotinonitrile.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinonitrile [4]

-

To a dichloromethane suspension of this compound, triethylamine is added, and the mixture is cooled to 0°C.

-

Trifluoroacetic anhydride is added dropwise, and the reaction is stirred at 0°C for 1.5 hours.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate.

-

The organic phase is dried and concentrated to yield 2-chloro-5-fluoronicotinonitrile.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. This reactivity is key to the derivatization of the scaffold for drug discovery purposes.

Potential Research Applications

This compound serves as a valuable starting material for the synthesis of a variety of compounds with therapeutic potential, particularly in the areas of oncology and virology.

Kinase Inhibitors

The nicotinamide scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer.

Aurora kinases are key regulators of cell division, and their overexpression is associated with various cancers. A series of nicotinamide derivatives have been synthesized and evaluated as Aurora A and Aurora B kinase inhibitors.[5] While not directly starting from this compound, these studies highlight the potential of the broader nicotinamide class, and the functional handles on this compound make it an attractive starting point for novel analogs.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Nicotinamide-based compounds have been designed and synthesized as VEGFR-2 inhibitors.[6] Virtual screening and subsequent synthesis have identified potent inhibitors with significant anti-proliferative activity against cancer cell lines.[6]

The p21-activated kinases (PAKs) are involved in cell motility, proliferation, and survival, and are considered targets for cancer therapy.[7][8] Small molecule inhibitors of PAKs have been developed, and the nicotinamide scaffold is a relevant chemotype in this area.[9][10]

The general workflow for synthesizing and evaluating such kinase inhibitors is depicted below.

Experimental Protocol: General Biochemical Kinase Assay [11][12]

-

Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., TR-FRET, AlphaScreen).

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [6]

-

Materials: Cancer cell lines (e.g., HepG-2, HCT-116), cell culture medium, test compounds, and MTT reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

| Target Kinase | Lead Compound Example | IC50 (µM) | Cell Line | Reference |

| Aurora A | Compound 10l (a nicotinamide derivative) | 0.61 | SW620 | [5] |

| Aurora A | Compound 10l (a nicotinamide derivative) | 1.06 | NCI-H1975 | [5] |

| VEGFR-2 | Compound D-1 (a nicotinamide derivative) | 0.12 | - | [6] |

Antiviral Agents

Nicotinamide and its derivatives have also been explored for their antiviral properties. The development of novel antiviral agents is a critical area of research, and this compound provides a starting point for the synthesis of new chemical entities with potential activity against various viruses.

A study on 2-ureidonicotinamide derivatives demonstrated their potential as inhibitors of the influenza A virus.[13] The synthesized compounds were evaluated for their ability to inhibit the viral RNA-dependent RNA polymerase. This highlights the potential of the nicotinamide scaffold in targeting viral enzymes.

The general logical flow for the development of antiviral agents from this scaffold is outlined below.

Conclusion

This compound is a readily accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its utility as a starting material for the synthesis of potent kinase inhibitors and novel antiviral agents has been demonstrated. The presence of multiple modifiable positions allows for extensive structure-activity relationship studies and the fine-tuning of pharmacological properties. This technical guide provides a foundation for researchers to explore the full potential of this compound in the quest for new and effective therapies for a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising molecular framework.

References

- 1. AU2007305016B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p21-Activated kinase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of p21-activated kinases (PAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-fluoronicotinamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoronicotinamide is a crucial chemical intermediate that plays a significant role in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a chlorinated and fluorinated pyridine ring coupled with an amide functional group, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in leveraging this important intermediate for novel drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 75302-64-6 | [1] |

| Molecular Formula | C₆H₄ClFN₂O | [1] |

| Molecular Weight | 174.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥95% | [1] |

| Melting Point | 141-142°C (for the corresponding carboxylic acid) | [3] |

| Topological Polar Surface Area | 56 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This precursor is synthesized from 2,6-dichloro-5-fluoronicotinic acid. Below are detailed experimental protocols for these synthetic steps.

Synthesis of 2-Chloro-5-fluoronicotinic acid

A common route for the synthesis of 2-chloro-5-fluoronicotinic acid involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent such as ethyl acetate, add triethylamine (1.1-1.5 equivalents).

-

Catalyst Addition: Add a palladium on carbon catalyst (5% Pd/C, ~2% by weight of the starting material).

-

Hydrogenation: Subject the mixture to hydrogenation at room temperature under atmospheric pressure for approximately 12 hours.

-

Work-up: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography to yield 2-chloro-5-fluoronicotinic acid.

Synthesis of this compound

The conversion of 2-chloro-5-fluoronicotinic acid to the corresponding amide can be achieved through the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 2-chloro-5-fluoronicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane. Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

-

Work-up and Purification: Stir the reaction mixture for 1-2 hours at room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of several modern pharmaceuticals. Its reactive sites allow for further chemical modifications to construct complex molecular architectures.

Intermediate in the Synthesis of Encorafenib

Encorafenib (Braftovi®) is a potent and selective inhibitor of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.[5][6] This pathway is frequently mutated in various cancers, including melanoma.[5][7] 2-Chloro-5-fluoronicotinic acid, the precursor to the target amide, is a key component in the synthesis of Encorafenib.

The MAPK/ERK signaling pathway is a cascade of proteins that transmits signals from the cell surface to the DNA in the nucleus. In many cancers, mutations in the BRAF gene lead to a constitutively active BRAF protein, which constantly signals for cell proliferation and survival.[5] Encorafenib works by inhibiting this mutated BRAF protein, thereby blocking the downstream signaling and inhibiting cancer cell growth.[5][7]

Caption: Encorafenib's inhibition of the MAPK/ERK signaling pathway.

Intermediate in the Synthesis of Mavacamten

Mavacamten (Camzyos®) is a first-in-class cardiac myosin inhibitor used for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[8][9] HCM is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow.[8] The core structure of Mavacamten can be synthesized utilizing intermediates derived from 2-chloro-5-fluoronicotinic acid.

Mavacamten acts by reversibly inhibiting the cardiac myosin ATPase, which reduces the formation of actin-myosin cross-bridges in the heart muscle.[8][10] This modulation of contractility helps to alleviate the hypercontractility, dynamic outflow tract obstruction, and impaired relaxation that are hallmarks of HCM.[11][12]

Caption: Mavacamten's mechanism of action on cardiac myosin.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a laboratory setting. Based on data for the related compound 2-chloro-5-fluoronicotinic acid, it is irritating to the eyes, respiratory system, and skin.[3]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of targeted therapies like Encorafenib and Mavacamten highlights its importance in addressing critical unmet medical needs. The synthetic routes and methodologies outlined in this guide provide a foundation for researchers to utilize this compound in the development of next-generation therapeutics. As drug discovery continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the role of this compound in medicinal chemistry.

References

- 1. This compound - CAS:75302-64-6 - Abovchem [abovchem.com]

- 2. 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Encorafenib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 8. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 12. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

An In-depth Technical Guide to 2-Chloro-5-fluoronicotinamide: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, storage, and synthesis of 2-Chloro-5-fluoronicotinamide. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. A summary of its key chemical and physical properties is presented below.

| Property | Value |

| CAS Number | 75302-64-6 |

| Molecular Formula | C₆H₄ClFN₂O |

| Molecular Weight | 174.56 g/mol |

| IUPAC Name | 2-chloro-5-fluoropyridine-3-carboxamide |

| Synonyms | 2-Chloro-5-fluoropyridine-3-carboxamide, 2-chloro-5-fluoro-nicotinamide |

Safety and Hazard Information

The following tables summarize the known safety and hazard information for this compound. This information is compiled from various safety data sheets (SDS) of the compound and its close structural analogs.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. |

| Skin Contact | Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention. |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately. |

| Ingestion | If the person is conscious, wash out mouth with water. Do not induce vomiting. Give half a litre of water to drink immediately. Seek medical advice. |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling

| Aspect | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area. |

Storage

| Aspect | Recommendation |

| Container | Keep in a tightly closed container. |

| Conditions | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon). |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 2-chloro-5-fluoronicotinonitrile.

Reaction:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluoronicotinonitrile in a suitable solvent such as a mixture of a protic solvent (e.g., ethanol) and water.

-

Reagent Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a suitable acid (e.g., dilute hydrochloric acid).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The specific reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may need to be optimized to achieve the best yield and purity.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, derivatives of 2-ureidonicotinamide have been reported to exhibit antiviral activity against the Influenza A virus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

The viral RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. It is responsible for the transcription and replication of the viral RNA genome. The 2-ureidonicotinamide derivatives are suggested to target the interaction between the PA and PB1 subunits, thereby disrupting the function of the polymerase complex.

Below is a diagram illustrating the proposed experimental workflow for assessing the antiviral activity of a compound like this compound.

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

The following diagram illustrates the logical relationship of the proposed mechanism of action.

Caption: Proposed mechanism of action for 2-ureidonicotinamide derivatives against Influenza A virus.

The Biological Frontier: An In-depth Technical Guide to Fluorinated Nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When applied to the nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), fluorination unlocks a new dimension of therapeutic potential.

This technical guide provides a comprehensive overview of the biological activities of fluorinated nicotinamide derivatives. It delves into their anticancer, neuroprotective, and enzyme-inhibiting properties, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising area.

I. Anticancer Activity of Fluorinated Nicotinamide Derivatives

Fluorinated nicotinamide derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell metabolism and survival pathways.

A. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several studies have highlighted the potential of fluorinated nicotinamide derivatives as inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

A notable example is a nicotinamide-based derivative which demonstrated a potent VEGFR-2 inhibitory potential with an IC50 value of 51 nM.[3] This compound also showed significant antiproliferative effects against MCF-7 and HCT 116 cancer cell lines, with IC50 values of 8.25 and 6.48 μM, respectively.[3] Another study reported a series of nicotinamide derivatives with VEGFR-2 inhibition in the sub-micromolar range.[4][5][6] One particularly active compound exhibited an IC50 of 77.02 nM against VEGFR-2 and cytotoxic IC50 values of 5.4 and 7.1 µM against HCT-116 and HepG2 cell lines, respectively.[5]

B. Cytotoxic Effects on Cancer Cell Lines

The anticancer activity of fluorinated nicotinamide derivatives has been demonstrated across various cancer cell types. For instance, a cocrystal of 5-fluorouracil and nicotinamide showed enhanced anticancer effects on drug-resistant human liver cancer cells (BEL-7402/5-FU) compared to 5-fluorouracil alone, with the IC50 value dropping from 129.6 μg/mL to 42.6 μg/mL.[7] Other research has identified nicotinamide-based diamide derivatives with potent inhibitory activities against lung cancer cell lines (NCI-H460, A549, and NCI-H1975).[2] One such compound displayed an IC50 value of 4.07 ± 1.30 μg/mL against the NCI-H460 cell line.[2]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |

| Nicotinamide-based derivative | VEGFR-2 | - | 51 nM | [3] |

| MCF-7 (Breast) | 8.25 µM | [3] | ||

| HCT 116 (Colon) | 6.48 µM | [3] | ||

| Nicotinamide derivative | VEGFR-2 | - | 77.02 nM | [5] |

| HCT-116 (Colon) | 5.4 µM | [5] | ||

| HepG2 (Liver) | 7.1 µM | [5] | ||

| 5-Fluorouracil-nicotinamide cocrystal | - | BEL-7402/5-FU (Liver) | 42.6 µg/mL | [7] |

| Nicotinamide-based diamide derivative | - | NCI-H460 (Lung) | 4.07 ± 1.30 µg/mL | [2] |

| Fluorinated Nicotinamide Analog | - | MCF-7 (Breast) | 12.1 µM |

II. Enzyme Inhibition by Fluorinated Nicotinamide Derivatives

A primary mechanism through which fluorinated nicotinamide derivatives exert their biological effects is by inhibiting key enzymes, particularly those involved in NAD+ metabolism and DNA repair.

A. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, especially PARP1, play a critical role in DNA repair.[8] Cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, become highly dependent on PARP for survival. Nicotinamide itself is a known inhibitor of PARP, and its fluorinated derivatives have been developed to enhance this activity.[9][10] The inhibition of PARP by these compounds mimics the structure of nicotinamide, competing with NAD+ for the enzyme's active site.[9] This leads to an accumulation of DNA damage and ultimately, cancer cell death, a concept known as synthetic lethality.[8]

B. Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging. SIRT2 has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.[11][12] Fluorinated nicotinamide derivatives have been designed as potent and selective SIRT2 inhibitors. For example, constrained analogs of 5-((3-amidobenzyl)oxy)nicotinamides have shown low nanomolar inhibitory activity and high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[11][12]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Phthalazinone derivative | PARP1 | IC50 | 3.24 nM | [13] |

| Phthalazinone derivative | PARP1 | EC50 (intracellular) | 0.47 nM | [13] |

| 5-((3-Amidobenzyl)oxy)nicotinamide analog | SIRT2 | IC50 | 64 nM | [11] |

| NAMPT/PARP1 dual inhibitor (DDY02) | NAMPT | IC50 | 0.01 µM | [14] |

| PARP1 | IC50 | 0.05 µM | [14] |

III. Neuroprotective Effects of Fluorinated Nicotinamide Derivatives

The neuroprotective properties of nicotinamide and its derivatives are well-documented, with potential applications in treating neurodegenerative diseases like Parkinson's and glaucoma.[15][16][17] These effects are largely attributed to the role of these compounds in maintaining cellular energy homeostasis and reducing oxidative stress.

A. Modulation of NAD+ Metabolism and Mitochondrial Function

Nicotinamide is a precursor to NAD+, a critical coenzyme for cellular respiration and energy production. In neurodegenerative conditions, NAD+ levels can become depleted, leading to mitochondrial dysfunction and neuronal cell death. By replenishing NAD+ pools, nicotinamide and its derivatives can support mitochondrial function and protect neurons from damage.[16]

B. Anti-inflammatory and Antioxidant Effects

Fluorinated nicotinamide derivatives can also exert neuroprotection by mitigating neuroinflammation and oxidative stress. Studies have shown that nicotinamide treatment can reduce the expression of pro-inflammatory markers and increase the expression of antioxidant enzymes in the brain.[14][15]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Synthesis of Fluorinated Nicotinamide Derivatives

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives:

-

Step 1: Acylation. To a solution of the appropriate substituted aniline (2.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add 2-chloro-5-(chloromethyl)pyridine (1.9 mmol) and anhydrous potassium carbonate (6.0 mmol).

-

Step 2: Reflux. Attach a water-cooled condenser and heat the mixture to reflux with vigorous stirring for several hours.

-

Step 3: Monitoring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Work-up. Once the reaction is complete, filter off the inorganic salts and wash the solid residue with dichloromethane.

-

Step 5: Purification. Combine the liquid fractions and remove the solvent under reduced pressure. Purify the resulting residue by preparative TLC on silica gel using an appropriate eluent system (e.g., EtOAc/hexane 1:2).

Note: This is a generalized protocol and specific reaction conditions may need to be optimized for different derivatives.

B. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Step 1: Cell Seeding. Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Step 2: Compound Treatment. After 24 hours, treat the cells with various concentrations of the fluorinated nicotinamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Step 3: Incubation. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Step 4: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 5: Formazan Solubilization. Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Step 6: Absorbance Measurement. Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

-

Step 1: Reagent Preparation. Prepare the assay buffer, recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and the test compounds (fluorinated nicotinamide derivatives) at various concentrations.

-

Step 2: Reaction Setup. In a 96-well plate, add the SIRT2 enzyme, the test compound (or vehicle control), and NAD+. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Step 3: Initiate Reaction. Start the reaction by adding the fluorogenic substrate.

-

Step 4: Incubation. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Step 5: Develop Signal. Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

-

Step 6: Fluorescence Measurement. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Step 7: Data Analysis. Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.

D. In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This study evaluates the in vivo anticancer activity of a fluorinated nicotinamide derivative.

-

Step 1: Animal Model. Use immunodeficient mice (e.g., nude or SCID mice).

-

Step 2: Tumor Cell Implantation. Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Step 3: Tumor Growth Monitoring. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Step 4: Treatment Administration. Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and different doses of the fluorinated nicotinamide derivative). Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

-

Step 5: Tumor Measurement. Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Step 6: Euthanasia and Tissue Collection. At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

-

Step 7: Data Analysis. Analyze the tumor growth inhibition and any observed toxicity.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: The NAD+ Salvage Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 14. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oral nicotinamide provides robust, dose-dependent structural and metabolic neuroprotection of retinal ganglion cells in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]

Literature review on the synthesis of 2-Chloro-5-fluoronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-5-fluoronicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is crucial for the advancement of research and development in the pharmaceutical industry. This guide outlines the primary synthetic pathways, focusing on the preparation of the key intermediate, 2-Chloro-5-fluoronicotinic acid, and its subsequent conversion to the target amide.

Primary Synthetic Pathway: Amidation of 2-Chloro-5-fluoronicotinic Acid

The most common and reliable route to this compound proceeds through the synthesis of its corresponding carboxylic acid, 2-Chloro-5-fluoronicotinic acid, followed by an amidation reaction.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

The synthesis of 2-Chloro-5-fluoronicotinic acid typically starts from 2,6-dichloro-5-fluoronicotinic acid, which undergoes selective dechlorination at the 6-position.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-chloro-5-fluoronicotinic acid is as follows[1]:

-

To a solution of degassed DMF (270 mL), add Pd(OAc)2 (2.7g, 11.9 mmol, 0.05 eq), PPh3 (6.2g, 23.8 mmol, 0.1 eq), and degassed Et3N (200 mL, 1428.6 mmol, 6 eq).

-

Stir the mixture for 20 minutes.

-

Add HCOOH (28 mL, 714.3 mmol, 3 eq).

-

After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid (50g, 238.1 mmol).

-

Heat the mixture and stir at 50°C.

-

Monitor the reaction by 1H NMR until all starting material is consumed (approximately 24 hours).

-

Cool the mixture to 0°C and add water (500 mL).

-

After 20 minutes, filter the mixture through a pad of Celite, rinsing with water.

-

Adjust the pH of the filtrate to 9 with 30% aqueous sodium hydroxide and wash with EtOAc (2x).

-

Slowly add 12 N hydrochloric acid to adjust the pH to 1 and saturate the solution with sodium chloride.

-

Extract the mixture with EtOAc (3x).

-

Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88% | [1] |

| Appearance | Beige solid | [1] |

Conversion of 2-Chloro-5-fluoronicotinic Acid to this compound

The conversion of the carboxylic acid to the amide is a standard organic transformation. A common and effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Dissolve 2-Chloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent such as THF.

-

Add thionyl chloride (SOCl₂, 4 equivalents) dropwise to the solution.

-

Heat the reaction mixture under reflux for 3 hours.

-

After completion, remove the excess thionyl chloride by distillation.

-

Dissolve the resulting crude 2-Chloro-5-fluoronicotinoyl chloride in a dry, inert solvent like CH₂Cl₂ and cool to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove ammonium chloride precipitate.

-

Wash the filtrate with water and brine, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Pathway: Partial Hydrolysis of 2-Chloro-5-fluoronicotinonitrile

An alternative route to this compound involves the synthesis of 2-Chloro-5-fluoronicotinonitrile, followed by its partial hydrolysis.

Synthesis of 2-Chloro-5-fluoronicotinonitrile

This nitrile can be synthesized from 2-chloro-5-fluoronicotinaldehyde.

Reaction Scheme:

Partial Hydrolysis of 2-Chloro-5-fluoronicotinonitrile to this compound

The selective hydrolysis of a nitrile to an amide can be challenging, as the reaction can proceed to the carboxylic acid. Careful control of reaction conditions is necessary.

General Conditions for Partial Nitrile Hydrolysis:

Mild basic conditions are typically employed for the partial hydrolysis of nitriles to amides. Reagents such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution under controlled temperature can be used. It is crucial to monitor the reaction closely to prevent the over-hydrolysis of the amide product to the corresponding carboxylic acid.

Experimental Workflow:

Quantitative Data Comparison of Synthetic Routes:

| Route | Key Intermediate | Key Reagents for Final Step | Typical Yield | Purity Considerations |

| Primary Pathway | 2-Chloro-5-fluoronicotinic acid | SOCl₂, NH₃ | Good to Excellent | Relatively straightforward purification |

| Alternative Pathway | 2-Chloro-5-fluoronicotinonitrile | Mild base (e.g., NaOH) | Variable | Potential for carboxylic acid byproduct |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 2-Chloro-5-fluoronicotinic acid followed by amidation. This primary pathway offers good yields and a relatively clean product profile. While the alternative route through the partial hydrolysis of 2-Chloro-5-fluoronicotinonitrile is feasible, it requires careful control to avoid the formation of the corresponding carboxylic acid as a significant byproduct. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the synthesis of this important pharmaceutical intermediate.

References

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronicotinamide

This document provides a detailed overview of the key physicochemical properties of 2-Chloro-5-fluoronicotinamide, a compound of interest in contemporary chemical and pharmaceutical research. The focus of this guide is to present the molecular weight and exact mass of this compound, supported by standardized experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized below. These values are crucial for a range of applications, from reaction stoichiometry to high-resolution mass spectrometry analysis.

| Parameter | Value | Unit |

| Molecular Weight | 174.56 | g/mol [1][2] |

| Exact Mass | 173.9996186 | Da[1] |

Experimental Determination Protocols

The accurate determination of molecular weight and exact mass is fundamental to the characterization of a chemical compound. The following protocols outline standard methodologies for establishing these values for this compound.

2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is the definitive technique for determining the exact mass of a compound, which in turn allows for the confirmation of its elemental composition.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required. The instrument should be calibrated according to the manufacturer's specifications using a known calibration standard.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be optimized to produce a stable and sufficient ion signal, typically in the low micromolar range.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for generating ions of this compound. The sample solution is introduced into the ESI source at a constant flow rate. The source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to maximize the signal of the protonated molecule, [M+H]+.

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected m/z of the protonated molecule. Data is collected in high-resolution mode to ensure accurate mass measurement.

-

Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]+ ion of this compound. The exact m/z of this peak is determined, and the exact mass of the neutral molecule is calculated by subtracting the mass of a proton. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the elemental formula (C₆H₄ClFN₂O) to confirm the identity of the compound.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

While HRMS provides the exact mass, a standard LC-MS analysis can be used to confirm the nominal molecular weight and assess the purity of the sample.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the sample. A gradient elution method with mobile phases such as water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote ionization, is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The mass spectrometer is set to scan a relevant m/z range to detect the protonated molecule [M+H]+.

-

Data Analysis: The retention time of the compound is recorded from the chromatogram, providing an indication of its polarity. The mass spectrum associated with the chromatographic peak is examined to confirm the m/z corresponding to the expected molecular weight.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound, from sample preparation to data analysis.

References

Solubility profile of 2-Chloro-5-fluoronicotinamide in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Chloro-5-fluoronicotinamide in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from the structurally similar parent compound, nicotinamide, to provide valuable insights. It also outlines standard experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

Based on the known solubility of nicotinamide, the following table provides an estimated qualitative and quantitative solubility profile for this compound. It is crucial to note that these values are estimations and should be confirmed by experimental determination.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range |

| Water | H₂O | Sparingly Soluble | 1 - 10 mg/mL |

| Ethanol | C₂H₅OH | Soluble | 10 - 50 mg/mL |

| Methanol | CH₃OH | Soluble | 15 - 60 mg/mL |

| Acetone | C₃H₆O | Soluble | 5 - 25 mg/mL |

| Dichloromethane (DCM) | CH₂Cl₂ | Slightly Soluble | 1 - 5 mg/mL |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | 1 - 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | > 100 mg/mL |

| Dimethylformamide (DMF) | C₃H₇NO | Very Soluble | > 100 mg/mL |

| Acetonitrile | C₂H₃N | Soluble | 5 - 30 mg/mL |

| Tetrahydrofuran (THF) | C₄H₈O | Slightly Soluble | 1 - 10 mg/mL |

| Hexane | C₆H₁₄ | Insoluble | < 0.1 mg/mL |

| Toluene | C₇H₈ | Sparingly Soluble | 0.1 - 1 mg/mL |

Disclaimer: The quantitative solubility ranges are estimations based on the known solubility of nicotinamide and the anticipated effects of the chloro and fluoro substituents. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][3] This protocol provides a detailed procedure for its implementation.

2.1. Materials

-

This compound (solid)

-

Selected solvents (high purity grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample analysis

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analytical sample.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

References

Methodological & Application

Step-by-step synthesis protocol for 2-Chloro-5-fluoronicotinamide

This document provides a detailed application note and protocol for the synthesis of 2-Chloro-5-fluoronicotinamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines a two-step process commencing with the synthesis of 2-Chloro-5-fluoronicotinic acid, followed by its amidation to yield the final product.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

This step involves the selective dechlorination of a starting material to produce 2-Chloro-5-fluoronicotinic acid. The following protocol is adapted from established methods for similar nicotinic acid derivatives.

Materials and Equipment

| Reagent/Equipment | Specification |

| 2,6-dichloro-5-fluoronicotinic acid | 98% purity |

| Palladium on carbon (Pd/C) | 10% |

| Sodium hydroxide (NaOH) | ACS grade |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Ethanol | Anhydrous |

| Dichloromethane (CH2Cl2) | ACS grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Filtration apparatus | |

| pH meter or pH paper | |

| Rotary evaporator |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution.

-

Hydrogenation: The mixture is subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethanol.

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

-

Work-up: The residue is dissolved in water and the pH is adjusted to ~2 with the addition of concentrated HCl.

-

Extraction: The aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-Chloro-5-fluoronicotinic acid.

Step 2: Synthesis of this compound

This step describes the conversion of 2-Chloro-5-fluoronicotinic acid to this compound via an acid chloride intermediate. This is a standard and efficient method for amide formation.

Materials and Equipment

| Reagent/Equipment | Specification |

| 2-Chloro-5-fluoronicotinic acid | From Step 1 |

| Thionyl chloride (SOCl2) | 99% purity |

| Ammonium hydroxide (NH4OH) | Concentrated (28-30%) |

| Dichloromethane (CH2Cl2) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser with a drying tube | |

| Ice bath | |

| Dropping funnel | |

| Filtration apparatus | |

| Rotary evaporator |

Experimental Protocol

-

Acid Chloride Formation: To a round-bottom flask containing 2-Chloro-5-fluoronicotinic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reaction: The mixture is heated to reflux and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride is removed by distillation or under reduced pressure.

-

Amidation: The crude 2-chloro-5-fluoronicotinoyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

Ammonia Addition: Concentrated ammonium hydroxide is added dropwise to the cooled solution via a dropping funnel with vigorous stirring. A precipitate will form.

-

Reaction Completion: The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

Isolation of Product: The precipitate is collected by filtration and washed with cold water and a small amount of cold dichloromethane.

-

Drying: The solid product, this compound, is dried under vacuum.

Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2,6-dichloro-5-fluoronicotinic acid | 2-Chloro-5-fluoronicotinic acid | 10% Pd/C, H2, HCl | Ethanol, Water, CH2Cl2 | 85-95 | >95 (by NMR) |

| 2 | 2-Chloro-5-fluoronicotinic acid | This compound | SOCl2, NH4OH, DMF | CH2Cl2 | 80-90 | >98 (by NMR) |

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Application Notes and Protocols: 2-Chloro-5-fluoronicotinamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-fluoronicotinamide as a versatile building block in the synthesis of pharmaceutical compounds. The protocols detailed herein focus on its application as a key intermediate in the synthesis of soluble guanylate cyclase (sGC) modulators, a class of drugs with significant therapeutic potential in cardiovascular diseases.

Introduction